7-Bromo-1-methyl-1H-benzo[d]imidazole
Overview
Description
7-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound characterized by a benzimidazole core substituted with a bromine atom at the 7th position and a methyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the bromination of 1-methylbenzimidazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or lithium aluminum hydride (LiAlH4) for reduction can be used.
Major Products:
Scientific Research Applications
7-Bromo-1-methyl-1H-benzo[d]imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Methylbenzimidazole: Lacks the bromine substitution, resulting in different chemical reactivity and biological activity.
7-Chloro-1-methyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness: 7-Bromo-1-methyl-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which imparts distinct chemical properties and potential biological activities compared to its analogs .
Properties
IUPAC Name |
7-bromo-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGHKQWSQMAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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